5-Acetoxy-1-chlorohexane

Description

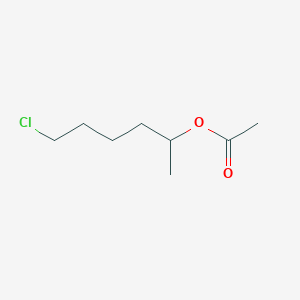

5-Acetoxy-1-chlorohexane is a halogenated organic compound featuring a hexane backbone substituted with a chloro group at position 1 and an acetoxy (ester) group at position 4. Its molecular formula is listed in as C₅H₁₁NO , but this appears inconsistent with its expected structure. Based on standard organic nomenclature, the correct formula should be C₈H₁₅ClO₂, comprising six carbons in the hexane chain, two carbons from the acetyl group (CH₃COO-), one chlorine atom, and two oxygen atoms.

The compound’s synthesis likely involves acetylation of a hydroxyl precursor (e.g., 5-hydroxy-1-chlorohexane) using acetyl chloride, analogous to methods described in for benzoxazinone derivatives . Its reactivity is influenced by the electron-withdrawing chloro group and the hydrolyzable acetoxy ester, making it a candidate for nucleophilic substitution or ester hydrolysis reactions.

Properties

Molecular Formula |

C8H15ClO2 |

|---|---|

Molecular Weight |

178.65 g/mol |

IUPAC Name |

6-chlorohexan-2-yl acetate |

InChI |

InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3 |

InChI Key |

CCAJQWQPQNZYTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCl)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their properties are compared below:

Physical Properties (Theoretical Comparison)

| Property | This compound | 1-Chlorohexane | 1-Methylimidazolium chloride |

|---|---|---|---|

| Boiling Point | High (polar ester group) | Low (~134°C) | Very high (ionic character) |

| Solubility | Polar organic solvents | Non-polar solvents | Water, polar solvents |

| Reactivity | Hydrolysis, substitution | SN2 reactions | Acid-base catalysis |

Research Findings and Discrepancies

- Synthetic Methods : highlights acetylation with acetyl chloride under mild conditions , suggesting a plausible route for synthesizing this compound.

- Data Conflicts: lists conflicting molecular formulas (C₅H₁₁NO) and shared CAS numbers for distinct compounds, necessitating verification from authoritative databases like PubChem or Reaxys .

- Theoretical Insights : The ethynyl group in Cyclohexane, 1-chloro-1-ethynyl- () introduces steric and electronic effects absent in this compound, altering reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.